molecular formula C10H12BrNO4S B2515224 5-Bromo-2-(Boc-amino)thiophene-3-carboxylic Acid CAS No. 923010-34-8

5-Bromo-2-(Boc-amino)thiophene-3-carboxylic Acid

Cat. No.: B2515224
CAS No.: 923010-34-8
M. Wt: 322.17
InChI Key: LWNYBNYYXKQJIV-UHFFFAOYSA-N
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Description

5-Bromo-2-(Boc-amino)thiophene-3-carboxylic Acid is a chemical compound with the molecular formula C10H12BrNO4S and a molecular weight of 322.18 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 5-position, a Boc-protected amino group at the 2-position, and a carboxylic acid group at the 3-position. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(Boc-amino)thiophene-3-carboxylic Acid typically involves the following steps:

    Bromination: Thiophene is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Amination: The brominated thiophene undergoes amination at the 2-position using a suitable amine, such as tert-butyl carbamate, under basic conditions.

    Carboxylation: The resulting intermediate is then carboxylated at the 3-position using carbon dioxide or a carboxylating agent.

Industrial Production Methods

Industrial production methods for this compound involve scaling up the laboratory synthesis procedures with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(Boc-amino)thiophene-3-carboxylic Acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiophenes.

    Deprotection: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using boronic acids or esters.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products

    Substitution: Various substituted thiophene derivatives.

    Oxidation: Thiophene sulfoxides and sulfones.

    Reduction: Dihydrothiophenes.

    Deprotection: 5-Bromo-2-amino-thiophene-3-carboxylic acid.

Scientific Research Applications

5-Bromo-2-(Boc-amino)thiophene-3-carboxylic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(Boc-amino)thiophene-3-carboxylic Acid is unique due to the presence of both a Boc-protected amino group and a carboxylic acid group on the thiophene ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in synthetic chemistry and scientific research.

Properties

IUPAC Name

5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO4S/c1-10(2,3)16-9(15)12-7-5(8(13)14)4-6(11)17-7/h4H,1-3H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNYBNYYXKQJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(S1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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